Scytonemin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

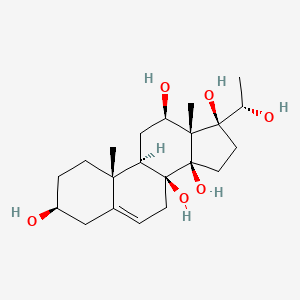

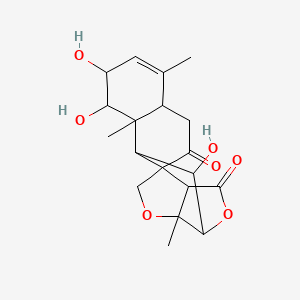

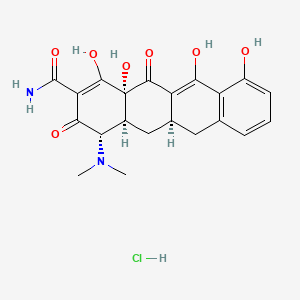

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite that is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .

Synthesis Analysis

Scytonemin is exclusively biosynthesized by several but not all cyanobacteria in response to mainly ultraviolet-A (UV-A; 315–400 nm) radiation stress . Several other stress factors such as salinity, oxidative stress, desiccation, nitrogen limitation, and high temperature have been also found to influence the biosynthesis of scytonemin in cyanobacteria .Molecular Structure Analysis

Chemically, scytonemin is an indole alkaloid composed of two heterocyclic units symmetrically connected through a carbon–carbon bond . It is unique among natural products due to its special structure .Chemical Reactions Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is accumulated in the extracellular polysaccharide sheath of several but not all members of cyanobacteria . It is a well-established photoprotective compound against ultraviolet radiation .Physical And Chemical Properties Analysis

Scytonemin is a lipid-soluble, highly stable, yellow–brown-coloured secondary metabolite . It is unique among natural products due to its special structure, location in a cell, as well as strong absorption maxima in UV-A in addition to the violet–blue region .Scientific Research Applications

Pharmaceutical and Sunscreen Applications :

- Scytonemin shows potent pharmaceutical activities and is a promising candidate for use as a sunscreen. Its efficacy in minimizing the production of reactive oxygen species and DNA lesions makes it an excellent protective agent against ultraviolet (UV) radiation (Rastogi, Sonani, & Madamwar, 2015).

- The compound has been studied for its role in photoprotection and pharmaceuticals, highlighting its potential use in developing new cosmeceuticals (Pathak et al., 2019).

Biotechnological Production :

- Advances in biotechnology have made it possible to produce scytonemin sustainably, using methods such as metabolic engineering in cyanobacteria (Gao et al., 2021).

- Efforts to produce scytonemin precursors using Escherichia coli have shown promising results, contributing to its sustainable production (Malla & Sommer, 2014).

Anti-inflammatory and Antioxidant Properties :

- Scytonemin exhibits anti-inflammatory activities, making it a potential ingredient in skincare products for UV protection and anti-inflammation (Kang et al., 2020).

- Its radical-scavenging activity suggests a dual role as a UV sunscreen and an antioxidant, relevant to various biological processes (Matsui et al., 2012).

Environmental Stress Response :

- Research has shown that scytonemin synthesis in cyanobacteria is enhanced under certain environmental stresses like desiccation and high UV radiation, indicating its importance in ecological adaptation (Fleming & Castenholz, 2007).

Potential in Cancer Therapy :

- Scytonemin has been identified as a small molecule inhibitor of human polo-like kinase, suggesting its potential use in developing treatments for hyperproliferative disorders (Stevenson et al., 2002).

Mechanism of Action

Scytonemin acts as a highly efficient protective biomolecule (sunscreen) that filters out damaging high frequency UV rays while at the same time allowing the transmittance of wavelengths necessary for photosynthesis . Its biosynthesis in cyanobacteria is mostly triggered by exposure to UV-A and UV-B wavelengths .

Future Directions

Scytonemin is both ecologically as well as pharmaceutically important metabolite . Recent developments made in the biochemistry and genetics of this compound have paved the way for its application and commercialization for human welfare . It has potential applications mainly as sunscreen and anti-cancerous drugs . Future research directions need to be worked out .

properties

IUPAC Name |

(3E)-3-[(4-hydroxyphenyl)methylidene]-1-[(3E)-3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H/b25-17+,26-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZKSPLDUIRCIO-RPCRKUJJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2N=C\3C(=C(C(=O)/C3=C/C4=CC=C(C=C4)O)C5=C6C(=NC7=CC=CC=C67)/C(=C\C8=CC=C(C=C8)O)/C5=O)C2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scytonemin | |

CAS RN |

152075-98-4 |

Source

|

| Record name | Scytonemin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152075984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)

![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)

![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)